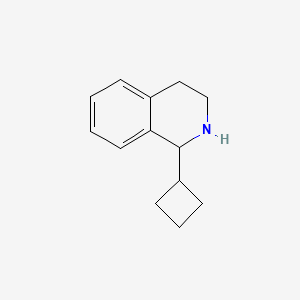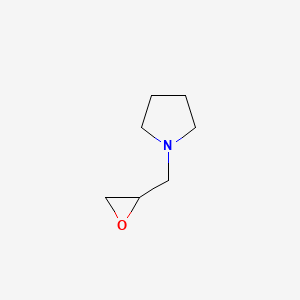
1-环丁基-1,2,3,4-四氢异喹啉
描述
科学研究应用
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
生化分析
Biochemical Properties
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase enzymes, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for normal brain function. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can enhance neurotransmission and improve mood and cognitive function. Additionally, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that prolonged exposure to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .
Dosage Effects in Animal Models
The effects of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and cognitive function by enhancing neurotransmission. At high doses, 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired product . This reaction can be carried out under acidic conditions, such as using hydrochloric acid at elevated temperatures .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
化学反应分析
Types of Reactions
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
作用机制
The mechanism of action of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways in the body. It is believed to exert its effects through modulation of neurotransmitter systems, particularly the dopamine and serotonin pathways . Additionally, it may act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Used in medicinal chemistry for drug development.
Uniqueness
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQILNYWQRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469108 | |
| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886759-47-3 | |
| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)








